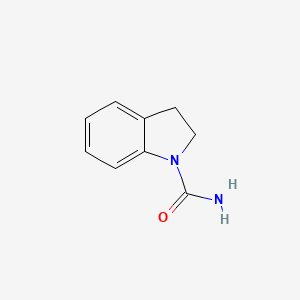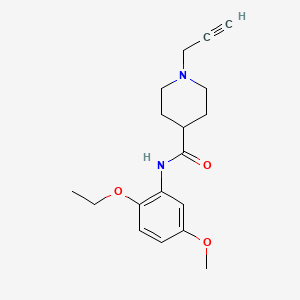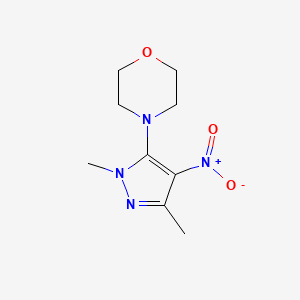
4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine” is a chemical compound with the molecular formula C9H14N4O3 . It is a compound that can be found in various chemical databases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C9H14N4O3) and molecular weight (226.236) . Unfortunately, specific details like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Morpholine Derivatives in Pharmacological Research
Morpholine derivatives exhibit a wide range of pharmacological activities due to the presence of the morpholine moiety, which enhances the biological efficacy of pharmaceutical compounds. Asif and Imran (2019) highlight the importance of morpholine derivatives in developing drugs with diverse pharmacological profiles, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The flexibility in chemical design and the ability to introduce various substituents make morpholine a valuable scaffold in medicinal chemistry for designing novel therapeutics [M. Asif, M. Imran, 2019].
Pyrazole Derivatives: Synthesis and Biological Activities
Pyrazole derivatives are recognized for their broad spectrum of biological activities, which have been extensively explored for their potential in drug discovery. A concise review by Dar and Shamsuzzaman (2015) on the synthesis of pyrazole heterocycles outlines their significance as pharmacophores in developing biologically active compounds. Pyrazoles have been utilized in creating compounds with anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral activities. The adaptability of pyrazole scaffolds to various synthetic modifications allows for the exploration of new therapeutic agents with enhanced activity and selectivity [A. M. Dar, Shamsuzzaman, 2015].
Antioxidant Activity Studies
Research on the antioxidant activities of chemical compounds is vital in understanding their potential therapeutic applications. A review by Munteanu and Apetrei (2021) discusses the various analytical methods used in determining antioxidant activity, highlighting the importance of these methods in evaluating the therapeutic potential of new compounds, including those derived from morpholine and pyrazole. Understanding the antioxidant capacities of these compounds can guide their application in mitigating oxidative stress-related diseases [I. Munteanu, C. Apetrei, 2021].
properties
IUPAC Name |
4-(2,5-dimethyl-4-nitropyrazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-7-8(13(14)15)9(11(2)10-7)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHWJTILXUVBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)
![N-(4-Methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B2726234.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726235.png)
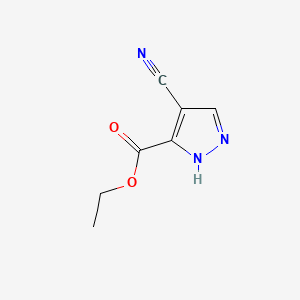
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2726237.png)
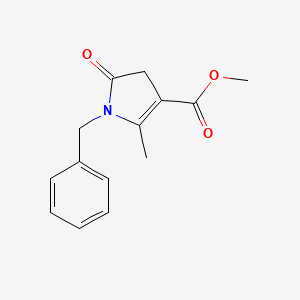
![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2726242.png)
![6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid](/img/structure/B2726243.png)

